Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound with the molecular formula C({19})H({14})Cl({2})N({2})O(_{2})S It is characterized by the presence of a pyrimidine ring substituted with ethyl, phenyl, and sulfanyl groups, along with dichlorophenyl and carboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The 2,4-dichlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorinated pyrimidine intermediate.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate: Similar structure but lacks the dichlorophenyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-2-25-19(24)14-11-22-17(12-6-4-3-5-7-12)23-18(14)26-16-9-8-13(20)10-15(16)21/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBBCAXRIDECBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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